molecular formula C5H3F3N2O2S B1272213 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 239135-55-8

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B1272213
CAS No.: 239135-55-8
M. Wt: 212.15 g/mol
InChI Key: NGMYYADEHCNLGO-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 2-Amino-4-(methyl)thiazole-5-carboxylic acid
  • 2-Amino-4-(chloromethyl)thiazole-5-carboxylic acid
  • 2-Amino-4-(bromomethyl)thiazole-5-carboxylic acid

Comparison: 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYYADEHCNLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371052
Record name 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-55-8
Record name 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective was 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid as an ionophore compared to other tested compounds in the study?

A1: While the research investigated this compound (L2) as a potential ionophore for Cu(II) ion detection, it was not found to be the most effective among the tested compounds. The study [] concluded that 2-acetamido-4-(2-hydroxyphenyl)thiazole (L1) exhibited superior potentiometric performance characteristics compared to L2 and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (L3). This finding led the researchers to focus on L1 for further development of the Cu(II) ion sensor.

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